3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol
CAS No.:
Cat. No.: VC17765618
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 3-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol |
| Standard InChI | InChI=1S/C11H17NO2/c1-11(2,14)8-12-7-9-4-3-5-10(13)6-9/h3-6,12-14H,7-8H2,1-2H3 |
| Standard InChI Key | UAQWQJVDOYMZIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNCC1=CC(=CC=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol belongs to the class of phenolic amines, featuring a benzene ring substituted with a hydroxyl group (-OH) at the para position and an aminomethyl side chain at the meta position. The side chain itself consists of a 2-hydroxy-2-methylpropyl group, introducing both hydroxyl and tertiary carbon branching. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, emphasizing the compound’s stereoelectronic features.
The molecular structure is further defined by the following identifiers:
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InChI:
InChI=1S/C11H17NO2/c1-11(2,14)8-12-7-9-4-3-5-10(13)6-9/h3-6,12-14H,7-8H2,1-2H3 -
SMILES:
CC(C)(O)CNCc1cccc(O)c1
These notations encode the compound’s connectivity and stereochemistry, enabling precise computational modeling and database interoperability.
Crystallographic and Spectroscopic Properties
While crystallographic data for 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol remains unavailable, analogous phenolic amines exhibit planar aromatic rings with substituents adopting gauche conformations to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy of the compound would likely reveal distinct signals for the phenolic proton (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxyl protons (δ 4.5–5.5 ppm). Mass spectrometric analysis under electron ionization conditions should produce a molecular ion peak at m/z 195.26, with fragmentation patterns indicative of cleavage at the amine-phenol junction.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Heavy Atom Count | 14 |
| Hydrogen Bond Donors | 2 (phenolic -OH, alcohol -OH) |
| Hydrogen Bond Acceptors | 3 (two -OH, one amine) |
Table 1: Key molecular properties of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical validation combines thin-layer chromatography (TLC) for rapid assessment with high-performance liquid chromatography (HPLC) for quantitative purity analysis. Fourier-transform infrared spectroscopy (FTIR) confirms functional group integrity through characteristic absorptions:
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O-H stretch: 3200–3500 cm⁻¹
-
N-H bend: 1500–1600 cm⁻¹
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Aromatic C=C: 1450–1600 cm⁻¹
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, favoring para and meta positions relative to existing substituents. Halogenation, nitration, and sulfonation reactions proceed under standard conditions, though regioselectivity requires careful control. For example, bromination in acetic acid would predominantly yield 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-5-bromophenol due to the directing effects of both hydroxyl and aminomethyl groups .
Amine Functionalization
The secondary amine undergoes alkylation, acylation, and Schiff base formation. Reaction with acetic anhydride produces the corresponding acetamide derivative, enhancing lipophilicity for potential pharmacological applications . Such modifications alter the compound’s hydrogen-bonding capacity and solubility profile, as demonstrated by the following comparative data:
| Derivative | LogP (Calculated) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 1.2 | 15.8 ± 0.3 |
| Acetamide Derivative | 1.8 | 8.4 ± 0.2 |
Table 2: Physicochemical properties of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol and its acetamide derivative .
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